molecular formula C19H16ClNO2S2 B2562909 (E)-3-(2-chlorophenyl)-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)acrylamide CAS No. 1798410-15-7

(E)-3-(2-chlorophenyl)-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)acrylamide

Cat. No.: B2562909
CAS No.: 1798410-15-7
M. Wt: 389.91
InChI Key: HPRDAJAMFFIQRJ-VMPITWQZSA-N
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Description

(E)-3-(2-chlorophenyl)-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)acrylamide is a sophisticated synthetic compound of significant interest in medicinal chemistry and chemical biology research. Its molecular architecture, featuring a chlorophenyl-acrylamide backbone linked to a complex thiophene-based moiety, suggests potential as a key intermediate or a functional probe. The acrylamide group is a known pharmacophore capable of forming covalent bonds with nucleophilic residues, such as cysteine, in biological targets [a fact supported by general medicinal chemistry principles, as seen in the design of covalent inhibitors like those targeting Bruton's tyrosine kinase (BTK)]. This characteristic makes the compound a valuable candidate for the development of targeted covalent inhibitors (TCIs) for probing enzyme function and signal transduction pathways. Furthermore, the extended conjugated system and the presence of heterocyclic thiophene rings indicate potential utility in materials science, particularly in the development of organic semiconductors or non-linear optical materials, where such structures are known to facilitate charge transport [a general principle in organic electronic materials research]. Researchers are exploring this acrylamide derivative primarily for its application in hit-to-lead optimization campaigns and as a chemical tool for investigating protein-ligand interactions and irreversible inhibition mechanisms. Its precise mechanism of action is area-specific and subject to ongoing investigation, underscoring its value as a versatile scaffold for advancing research in drug discovery and functional materials.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2S2/c20-16-4-2-1-3-13(16)5-8-18(22)21-11-15-6-7-17(25-15)19(23)14-9-10-24-12-14/h1-10,12,19,23H,11H2,(H,21,22)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPRDAJAMFFIQRJ-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NCC2=CC=C(S2)C(C3=CSC=C3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NCC2=CC=C(S2)C(C3=CSC=C3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(2-chlorophenyl)-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)acrylamide is a novel thiophene derivative that has garnered attention due to its potential biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and anti-inflammatory effects, supported by various research findings.

Chemical Structure and Properties

The compound features a complex structure with a 2-chlorophenyl group and two thiophene rings, one of which contains a hydroxy group. This unique arrangement may contribute to its diverse biological activities.

Antimicrobial Activity

Research has demonstrated that thiophene derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for similar thiophene derivatives have been reported as follows:

CompoundMIC (μg/mL)Target Organism
7b0.22Staphylococcus aureus
7b0.25Escherichia coli
7b0.30Pseudomonas aeruginosa

These findings suggest that (E)-3-(2-chlorophenyl)-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)acrylamide may exhibit similar or enhanced antimicrobial efficacy due to its structural characteristics .

Antioxidant Activity

The antioxidant potential of thiophene derivatives has been evaluated through various assays, including the ABTS method. For example, a related compound demonstrated a significant inhibition percentage of 62.0%, comparable to ascorbic acid, suggesting strong electron-donating capabilities due to the presence of hydroxyl groups . The antioxidant activity can be attributed to the stabilization of free radicals by the thiophene ring system.

Anti-inflammatory Properties

Thiophene derivatives are also known for their anti-inflammatory effects. Studies indicate that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The presence of the hydroxy group is particularly relevant, as it can enhance solubility and bioavailability, leading to improved therapeutic outcomes .

The biological activities of (E)-3-(2-chlorophenyl)-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)acrylamide are likely mediated through interactions with specific molecular targets such as enzymes or receptors involved in microbial resistance or oxidative stress response pathways. Molecular docking studies have shown promising binding affinities with target proteins, suggesting that this compound could effectively modulate biological pathways .

Case Studies

  • Antimicrobial Efficacy : A study on thiophene derivatives revealed that compound 7b exhibited the highest antibacterial activity against Staphylococcus aureus, with an MIC value significantly lower than standard antibiotics like ampicillin .
  • Antioxidant Evaluation : In another study, several thiophene derivatives were evaluated for their antioxidant properties using the DPPH assay, where compounds with hydroxyl substitutions showed enhanced radical scavenging abilities compared to their counterparts without hydroxyl groups .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Acrylamide derivatives have been extensively studied for their anticancer properties. For instance, compounds with similar structures have shown significant antitumor activity against various human cancer cell lines, demonstrating the potential of (E)-3-(2-chlorophenyl)-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)acrylamide as a lead compound for further development in cancer therapy .
  • Antimicrobial Properties :
    • Research indicates that thiophene-based compounds exhibit antimicrobial activity. The incorporation of the thiophene moiety into acrylamides can enhance their efficacy against bacterial strains, making this compound a candidate for antibiotic development .
  • Anti-inflammatory Effects :
    • Similar acrylamide derivatives have been evaluated for their anti-inflammatory properties. Studies suggest that modifications in the thiophene and chlorophenyl groups can influence the anti-inflammatory response, indicating a potential application for inflammatory diseases .

Materials Science Applications

  • Polymer Synthesis :
    • Acrylamides are widely used in polymer chemistry. The compound can be polymerized to form hydrogels or other polymeric materials with specific properties such as enhanced mechanical strength or biocompatibility, useful in biomedical applications .
  • Sensor Development :
    • Thiophene-containing polymers are explored for use in sensors due to their electrical conductivity and sensitivity to environmental changes. The unique structure of (E)-3-(2-chlorophenyl)-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)acrylamide may offer novel properties when integrated into sensor technologies .

Agricultural Chemistry Applications

  • Pesticidal Activity :
    • Compounds with similar structures have been investigated for their pesticidal properties. The presence of chlorophenyl and thiophene groups can enhance biological activity against pests, suggesting that this compound may serve as a basis for developing new agrochemicals .
  • Plant Growth Regulators :
    • Research into acrylamides has also highlighted their potential as plant growth regulators. Modifications to the structure can lead to compounds that influence plant growth and development positively, potentially improving crop yields .

Case Studies

  • Anticancer Screening :
    A study conducted by the National Cancer Institute evaluated various acrylamide derivatives, including those similar to (E)-3-(2-chlorophenyl)-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)acrylamide). Results indicated significant growth inhibition in several cancer cell lines, warranting further investigation into its mechanism of action and therapeutic potential .
  • Antimicrobial Testing :
    In vitro studies have demonstrated the antimicrobial efficacy of thiophene-based acrylamides against common bacterial strains. The results showed that compounds with structural similarities to (E)-3-(2-chlorophenyl)-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)acrylamide exhibited zones of inhibition comparable to standard antibiotics, highlighting its potential as an antimicrobial agent .

Chemical Reactions Analysis

Reactivity Analysis

The compound’s reactivity stems from its functional groups:

**| Functional Group | Reactivity Type | Example Reactions |
|--------------------|------------------|--------------------|
| Acrylamide (C=C) | Michael addition, nucleophilic attack | Reaction with thiols, amines, or enolates |
| Hydroxy (–OH) | Hydrogen bonding, esterification, oxidation | Esterification with carboxylic acids, oxidation to ketones |
| Thiophene rings | Electrophilic substitution, coordination with metal ions | Substitution reactions (e.g., bromination), π-π interactions |
| Chlorophenyl | Substitution (if activated) | Limited reactivity due to electron-withdrawing Cl |

The acrylamide’s conjugated double bond is highly reactive, making it prone to nucleophilic additions. The hydroxy group on the thiophene ring may participate in hydrogen bonding or further derivatization .

Interaction Studies

Investigations into the compound’s biological or chemical interactions typically employ:

**| Technique | Purpose | Example Findings |
|------------|---------|-------------------|
| Molecular docking | Predict binding to proteins/enzymes | - |
| NMR/IR spectroscopy | Structural confirmation, functional group analysis | Validation of thiophene and acrylamide moieties |
| Bioassays | Antimicrobial/anticancer activity | Similar thiophene derivatives show antimicrobial properties |

While direct data for this compound is limited, analogous thiophene-acrylamide derivatives exhibit notable biological activity, suggesting potential applications in medicinal chemistry.

Comparative Analysis of Similar Compounds

CompoundKey FeaturesReactivity Insights
5-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-2-sulfonamideThiophene + hydroxy groupsStrong antimicrobial activity via hydrogen bonding
N-(2-chlorobenzyl)-4-(pyridin-3-yl)pyrimidin-2-amineChlorobenzene + pyridineAnticancer activity due to aromatic stacking
(E)-3-(2-chlorophenyl)-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)acrylamideAcrylamide + chlorophenylReactivity focused on acrylamide’s conjugated system

Comparison with Similar Compounds

Table 1: Structural Comparison of Acrylamide Derivatives

Compound Name Molecular Features Key Substituents Potential Biological Implications
Target Compound: (E)-3-(2-chlorophenyl)-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)acrylamide • Acrylamide backbone
• 2-Chlorophenyl group
• Bis-thiophene system with hydroxymethyl
• Hydroxymethyl group (hydrogen bonding)
• Chlorine (lipophilicity)
Enhanced solubility due to polar hydroxyl group; moderate lipophilicity for membrane permeability
(2E)-N-[5-(2,5-Dichlorobenzyl)-1,3-thiazol-2-yl]-3-(3,4-dichlorophenyl)acrylamide • Dichlorophenyl groups
• Thiazole ring
• Multiple chlorine atoms (high lipophilicity)
• Thiazole (metabolic stability)
High lipophilicity may improve bioavailability but increase toxicity risks
(2E)-3-[5-(2-Chlorophenyl)-2-furyl]-N-[2-(trifluoromethyl)phenyl]acrylamide • Chlorophenyl-furan hybrid
• Trifluoromethyl group
• CF₃ group (electron-withdrawing, metabolic stability) Improved metabolic stability and target affinity due to fluorine’s electronegativity
(2E)-N-(3-Chlorophenyl)-3-[5-(2-chlorophenyl)-2-furyl]acrylamide • Bis-chlorophenyl system
• Furan ring
• Dual chlorophenyl groups (enhanced binding to hydrophobic pockets) Potential for strong receptor binding but limited solubility

Pharmacological and Physicochemical Properties

  • Solubility : The hydroxymethyl group in the target compound likely improves aqueous solubility compared to dichlorophenyl analogs (e.g., ), which are highly lipophilic .
  • Antimicrobial Potential: While and highlight antibacterial and anti-inflammatory activities in structurally simpler acrylamides, the target compound’s dual thiophene system may offer unique interactions with bacterial enzymes or inflammatory mediators .

Q & A

Q. What are the optimal synthetic routes for preparing (E)-3-(2-chlorophenyl)-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)acrylamide?

Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with the formation of acrylamide intermediates. Key steps include:

  • Schiff base formation : Reacting 2-chlorobenzaldehyde with an appropriate amine (e.g., thiophene-derived amines) under anhydrous conditions.
  • Reductive amination : Using sodium borohydride (NaBH₄) or catalytic hydrogenation to reduce the Schiff base to the corresponding amine.
  • Acrylation : Reacting the amine intermediate with acryloyl chloride in ice-cooled DMF, using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent .
  • Purification : Column chromatography with solvents like ethyl acetate/petroleum ether (3:7 v/v) and characterization via ¹H/¹³C NMR and LC-MS to confirm purity and stereochemistry .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, acrylamide protons at δ 6.2–6.8 ppm) and carbon signals (e.g., carbonyl carbons at ~170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated [M+H]⁺ for C₂₀H₁₅ClN₂O₂S₂: 414.02) .
  • Infrared Spectroscopy (IR) : Detect functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
  • Melting Point Analysis : Compare experimental values (e.g., 191–194°C) with literature data to assess purity .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies in bioactivity (e.g., anti-inflammatory vs. antibacterial effects) may arise from:

  • Structural variations : Minor changes in substituents (e.g., thiophene vs. furan rings) alter electronic properties and binding affinities. Compare analogues like (E)-3-(4-fluorophenyl)-N-(4-sulfamoylphenyl)acrylamide (anti-inflammatory) and ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)thiophene-3-carboxylates (antioxidant) to identify structure-activity relationships (SAR) .
  • Assay conditions : Standardize protocols (e.g., cell lines, incubation times). For example, use LPS-induced RAW264.7 macrophages for anti-inflammatory assays and Gram-positive/negative bacterial strains (e.g., S. aureus, E. coli) for antibacterial testing .
  • Dose-response studies : Perform IC₅₀/EC₅₀ calculations to quantify potency differences .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to predict binding modes to targets (e.g., COX-2 for anti-inflammatory activity). Prioritize derivatives with hydrogen bonds to key residues (e.g., Arg120 in COX-2) .
  • QSAR models : Train models using descriptors like logP, polar surface area, and H-bond acceptors/donors. Validate with experimental IC₅₀ data from analogues (e.g., N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide ) .
  • ADMET prediction : Assess pharmacokinetic properties (e.g., blood-brain barrier permeability, CYP450 inhibition) using tools like SwissADME .

Q. What experimental designs optimize reaction yields while minimizing byproducts?

Methodological Answer: Apply Design of Experiments (DoE) principles:

  • Factor screening : Test variables (e.g., solvent polarity, temperature, catalyst loading) using a fractional factorial design. For example, DMF vs. THF as solvents for acrylation .
  • Response surface methodology (RSM) : Optimize conditions (e.g., 0°C for 2 hours in DMF/EDCI) to maximize yield (>75%) and minimize impurities (e.g., dimerization byproducts) .
  • In-line analytics : Use HPLC or FTIR for real-time monitoring of reaction progress .

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